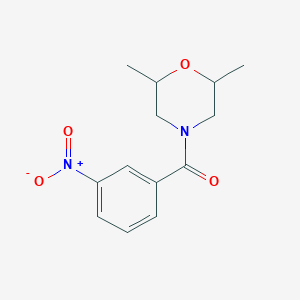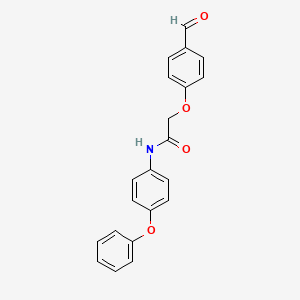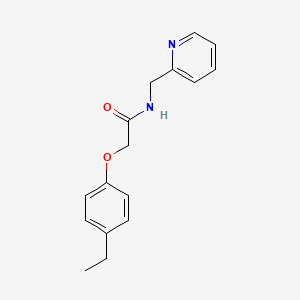![molecular formula C25H16N4O10 B5116226 1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)](/img/structure/B5116226.png)
1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene), commonly known as MDBD, is a synthetic organic compound that has been widely used in scientific research. It is a member of the dinitrophenyl family and is often used as a reagent for protein modification and labeling. MDBD has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of science.
Mécanisme D'action
MDBD reacts with cysteine residues in proteins via a nucleophilic substitution reaction. The reaction proceeds via the formation of a thioether bond between the cysteine residue and MDBD. The resulting product is a stable covalent bond that can be easily detected and quantified by mass spectrometry.
Biochemical and Physiological Effects
MDBD has been shown to have minimal toxicity and does not have any known physiological effects. However, it is important to note that the covalent modification of proteins with MDBD may affect their function and activity. Therefore, caution should be taken when interpreting data obtained from experiments using MDBD.
Avantages Et Limitations Des Expériences En Laboratoire
MDBD has several advantages as a reagent for protein modification and labeling. It is highly specific for cysteine residues, allowing for the selective labeling of cysteine-containing peptides. It is also stable and easy to detect by mass spectrometry. However, there are also limitations to the use of MDBD in lab experiments. It can only label cysteine-containing peptides, limiting its usefulness for the analysis of proteins that do not contain cysteine residues. Additionally, the covalent modification of proteins with MDBD may affect their function and activity, which should be taken into consideration when interpreting data obtained from experiments using MDBD.
Orientations Futures
1. Development of new reagents for protein modification and labeling that can target other amino acid residues besides cysteine.
2. Investigation of the effect of MDBD labeling on protein function and activity.
3. Application of MDBD labeling in the analysis of protein-protein interactions.
4. Development of new mass spectrometry-based techniques for the analysis of MDBD-labeled peptides and proteins.
5. Investigation of the potential use of MDBD as a therapeutic agent for the treatment of diseases such as cancer.
Méthodes De Synthèse
MDBD is synthesized by reacting 4,4'-dinitrodiphenyl ether with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of MDBD as a yellow crystalline solid. The purity of the compound can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
MDBD has been widely used in scientific research as a reagent for protein modification and labeling. It is commonly used in mass spectrometry-based proteomics to identify and quantify proteins in complex mixtures. MDBD reacts specifically with cysteine residues in proteins, forming a stable covalent bond. This allows for the selective labeling of cysteine-containing peptides, which can be easily detected and quantified by mass spectrometry.
Propriétés
IUPAC Name |
1-[4-[[4-(2,4-dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O10/c30-26(31)18-5-11-24(22(14-18)28(34)35)38-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)39-25-12-6-19(27(32)33)15-23(25)29(36)37/h1-12,14-15H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNGVFPRTACNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5116145.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)


![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)
![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
![N-(2,4-difluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116215.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)

![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)
